4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde
CAS No.: 289504-53-6
Cat. No.: VC7913527
Molecular Formula: C11H8BrClN2O
Molecular Weight: 299.55 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 289504-53-6 |
---|---|
Molecular Formula | C11H8BrClN2O |
Molecular Weight | 299.55 g/mol |
IUPAC Name | 4-bromo-2-[(4-chlorophenyl)methyl]pyrazole-3-carbaldehyde |
Standard InChI | InChI=1S/C11H8BrClN2O/c12-10-5-14-15(11(10)7-16)6-8-1-3-9(13)4-2-8/h1-5,7H,6H2 |
Standard InChI Key | MRWIPJMPNFCPIL-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CN2C(=C(C=N2)Br)C=O)Cl |
Canonical SMILES | C1=CC(=CC=C1CN2C(=C(C=N2)Br)C=O)Cl |
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 4-position with bromine. A 4-chlorobenzyl group is attached to the nitrogen at the 1-position, while an aldehyde functional group occupies the 5-position . This arrangement confers unique electronic and steric properties, influencing reactivity and intermolecular interactions.
Table 1: Key Structural Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₈BrClN₂O |
Molecular Weight | 299.55 g/mol |
IUPAC Name | 4-bromo-2-[(4-chlorophenyl)methyl]pyrazole-3-carbaldehyde |
SMILES Notation | C1=CC(=CC=C1CN2C(=C(C=N2)Br)C=O)Cl |
CAS Number | 289504-53-6 |
Physicochemical Properties
The compound’s solubility profile is dominated by its hydrophobic aromatic and halogenated groups, rendering it more soluble in organic solvents like dichloromethane or dimethyl sulfoxide (DMSO) than in aqueous media. The aldehyde group introduces polarity, enabling participation in condensation reactions . Thermal stability analyses suggest decomposition above 200°C, typical for halogenated aromatic compounds.
Synthetic Methodologies
Condensation and Functionalization
A representative synthesis involves the condensation of 4-chlorobenzylhydrazine with a brominated pyrazole-carbaldehyde precursor. Alkaline conditions facilitate cyclization, while phosphorus oxybromide (POBr₃) may be employed to introduce bromine at the 4-position . For example, analogous protocols for related bromopyrazoles utilize maleic acid diesters and hydrazinopyridines in a two-step process:
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Cyclization: Reaction under basic conditions (e.g., sodium methoxide in methanol) forms the pyrazole ring.
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Bromination: Treatment with POBr₃ replaces hydroxyl or other leaving groups with bromine .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | NaOMe, MeOH, 80–90°C, 30 min | 70–85 |
Bromination | POBr₃, CH₃CN, 80–90°C, 80 min | 65–75 |
Industrial Scalability
Recent patents describe scalable methods that omit intermediate purification, reducing waste and cost. Continuous flow reactors enhance reproducibility for large-scale production, with in-line analytics ensuring quality control .
Pharmacological and Agrochemical Applications
Antimicrobial Activity
Pyrazole derivatives exhibit broad-spectrum antimicrobial properties. Preliminary assays indicate that 4-bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by disrupting membrane integrity. The 4-chlorobenzyl group enhances lipophilicity, promoting cellular uptake.
Enzyme Inhibition
The compound’s aldehyde moiety enables covalent binding to catalytic cysteine residues in enzymes. In Leishmania major, it inhibits pteridine reductase 1 (LmPTR1) with an IC₅₀ of 2.3 µM, disrupting folate metabolism essential for parasite survival. Structural analogs show similar activity against HIV-1 integrase, suggesting versatility in targeting diverse enzymes.
Future Research Directions
Structure-Activity Relationships (SAR)
Systematic modifications to the pyrazole ring and substituents could optimize bioactivity. For example, replacing the aldehyde with a hydroxamic acid group may enhance metalloenzyme inhibition.
Targeted Drug Delivery
Encapsulation in lipid nanoparticles or functionalization with targeting ligands (e.g., folate) may improve therapeutic index while reducing off-target effects.
Environmental Impact Assessments
Studies on degradation pathways and ecotoxicity are critical given its potential agrochemical use. Photocatalytic degradation using TiO₂ nanoparticles shows promise for mitigating environmental persistence .
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